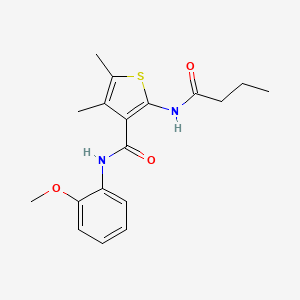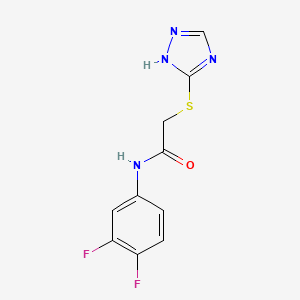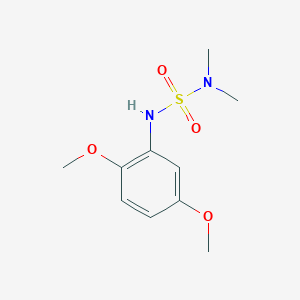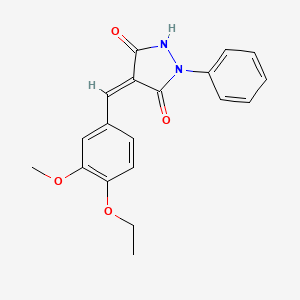![molecular formula C19H21NO2 B5833266 N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5833266.png)
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1996 by a team of chemists at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can have a profound effect on various physiological processes, including synaptic plasticity, learning and memory, and drug addiction.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can have a profound effect on various physiological processes, including synaptic plasticity, learning and memory, and drug addiction. N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has several advantages as a tool compound for neuroscience research. It is highly selective for mGluR5 and does not interact with other glutamate receptors. It also has a relatively long half-life, which allows for sustained antagonism of mGluR5. However, N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively low potency, which can limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide. One area of interest is the potential therapeutic applications of N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide in neurological and psychiatric disorders. For example, N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has shown promise as a treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder. Another area of interest is the development of more potent and selective mGluR5 antagonists that can be used in a wider range of experimental paradigms. Finally, there is interest in understanding the role of mGluR5 in various physiological processes, including synaptic plasticity, learning and memory, and drug addiction.
Synthesemethoden
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide involves the reaction of 4-methylbenzylamine with 4-methoxybenzaldehyde in the presence of sodium hydride as a base. The resulting Schiff base is then reacted with acryloyl chloride to yield N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide. The overall yield of the synthesis is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been widely used as a tool compound in neuroscience research to study the function of mGluR5. It has been shown to modulate various physiological processes, including synaptic plasticity, learning and memory, and drug addiction. N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has also been investigated as a potential therapeutic agent for several neurological and psychiatric disorders, such as Fragile X syndrome, autism spectrum disorder, and schizophrenia.
Eigenschaften
IUPAC Name |
(E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-3-5-16(6-4-15)9-12-19(21)20-14-13-17-7-10-18(22-2)11-8-17/h3-12H,13-14H2,1-2H3,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYAEVIKLUZFCG-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5833190.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5833193.png)

methanone](/img/structure/B5833208.png)
![3-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5833214.png)
![1-[2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5833220.png)

![7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5833240.png)
![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)
![N-(3-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)
![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)

